![molecular formula C21H21N3O5S B4136211 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4136211.png)
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including biomedicine and pharmacology.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine involves the inhibition of carbonic anhydrase, which results in the reduction of acid-base balance and fluid secretion. This inhibition leads to the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been found to exhibit significant biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been shown to possess anti-viral properties by inhibiting the replication of viruses.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine also has some limitations, including its limited solubility in water and its high cost.
Future Directions
There are several future directions for the research and development of 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine could also be used as a tool for investigating the role of carbonic anhydrase in various physiological processes. Additionally, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine could be used as a starting point for the development of new anti-viral drugs.
Conclusion:
In conclusion, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine is a chemical compound that has significant potential for application in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its ability to inhibit carbonic anhydrase, make it a promising candidate for the development of new drugs and tools for scientific investigation. Further research is needed to fully understand the potential of 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine and to explore its future applications.
Scientific Research Applications
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess significant anti-inflammatory, anti-cancer, and anti-viral properties. 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.
properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-29-18-7-9-20(21(15-18)24(25)26)22-10-12-23(13-11-22)30(27,28)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYBIONTRSFVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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